REACTION_SMILES
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[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[CH3:30][CH2:31][OH:32].[OH:1][CH2:2][CH2:3][O:4][c:5]1[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13][c:14]1[N+:15]([O-:16])=[O:17].[Pt:33]=[O:34]>>[OH:1][CH2:2][CH2:3][O:4][c:5]1[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13][c:14]1[NH2:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc([N+](=O)[O-])c(OCCO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(N)c(OCCO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |